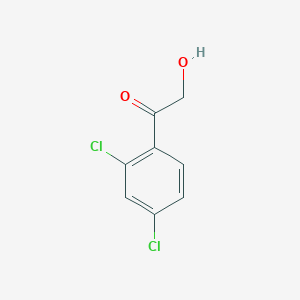

1-(2,4-Dichlorophenyl)-2-hydroxyethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLQMALYLVMPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577579 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137958-96-4 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, a halogenated α-hydroxy acetophenone derivative of significant interest in synthetic and medicinal chemistry. While not extensively documented as a final product, its role as a versatile synthetic intermediate is crucial. This document delineates its fundamental physicochemical properties, outlines detailed synthesis protocols via the halogenation of 2',4'-dichloroacetophenone and subsequent hydrolysis, and explores its analytical characterization. Furthermore, this guide discusses the reactivity and stability of this compound and highlights its potential applications, particularly as a building block in the development of novel therapeutic agents. Safety considerations for handling the compound and its precursors are also addressed to ensure safe laboratory practices.

Introduction

This compound, also known as 2',4'-dichloro-α-hydroxyacetophenone, belongs to the class of α-hydroxy ketones. These structural motifs are prevalent in numerous biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals.[1][2] The presence of a dichlorinated phenyl ring and a reactive α-hydroxy ketone functionality makes this compound a valuable precursor for creating diverse molecular architectures. Its utility is particularly noted in the construction of heterocyclic compounds and other complex organic molecules relevant to drug discovery.[3] This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with this compound and its derivatives.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound and its Precursors

| Property | 2',4'-Dichloroacetophenone | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | This compound (Predicted) |

| Molecular Formula | C₈H₆Cl₂O | C₈H₅BrCl₂O | C₈H₆Cl₂O₂ |

| Molecular Weight | 189.04 g/mol | 267.94 g/mol | 205.04 g/mol |

| Appearance | Colorless to yellow-brown solid | Not widely reported | Likely a solid |

| Melting Point | 33-34 °C | Not widely reported | Not widely reported |

| Boiling Point | 140-150 °C at 15 mmHg | Not widely reported | Not widely reported |

| Solubility | Soluble in chloroform, methanol (slightly) | Soluble in organic solvents | Likely soluble in polar organic solvents |

Synthesis and Purification

The most logical and commonly employed synthetic route to this compound involves a two-step process starting from the commercially available 2',4'-dichloroacetophenone.

Figure 1: General synthesis pathway for this compound.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

The first step is the α-bromination of 2',4'-dichloroacetophenone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, creating a more reactive intermediate.

Experimental Protocol:

-

To a solution of 1-(2,4-dichlorophenyl)ethanone (0.1 mol) in 100 mL of ethyl ether, add bromine (0.1 mol) dropwise with stirring.[4]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, wash the organic phase sequentially with 100 mL of water and 50 mL of brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.[4]

Causality Behind Experimental Choices:

-

Solvent: Ethyl ether is a common solvent for bromination reactions as it is relatively inert and allows for easy work-up.

-

Reagent: Elemental bromine is a standard reagent for the α-bromination of ketones.

-

Monitoring: TLC is a crucial technique to track the consumption of the starting material and the formation of the product, preventing over-reaction.

-

Work-up: The aqueous wash removes any unreacted bromine and hydrogen bromide formed during the reaction. Brine helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Anhydrous sodium sulfate is a neutral drying agent suitable for this compound. Evaporation under reduced pressure removes the volatile solvent to isolate the product.

Step 2: Synthesis of this compound

The second step involves the hydrolysis of the α-bromo ketone to the desired α-hydroxy ketone. This is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide or a related nucleophile.

Experimental Protocol:

A general procedure for the hydrolysis of an α-bromo acetophenone is as follows, which can be adapted for 2-bromo-1-(2,4-dichlorophenyl)ethanone:

-

Dissolve the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone in a mixture of methanol and water.

-

Add sodium bicarbonate (NaHCO₃) to the solution and heat the mixture at 60 °C with vigorous stirring for several hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any inorganic salts.[5]

-

The filtrate can be concentrated under reduced pressure to remove methanol.

-

The aqueous residue can then be extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of methanol and water is used to dissolve both the organic substrate and the inorganic base.

-

Base: Sodium bicarbonate is a mild base, which helps to neutralize the HBr formed during the reaction and promotes the hydrolysis without causing significant side reactions.

-

Heating: Heating the reaction mixture increases the rate of the substitution reaction.

-

Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

The structure and purity of this compound and its intermediates would be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | 2',4'-Dichloroacetophenone | This compound (Expected) |

| ¹H NMR | Aromatic protons and a singlet for the methyl protons. | Aromatic protons, a singlet for the methylene protons adjacent to the hydroxyl and carbonyl groups, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, and the methyl carbon. | Peaks for the carbonyl carbon, aromatic carbons, and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (around 1680-1700 cm⁻¹).[6] | A strong absorption band for the C=O stretch and a broad absorption for the O-H stretch (around 3200-3600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. | A molecular ion peak corresponding to its molecular weight, showing the characteristic isotopic pattern for two chlorine atoms. |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the α-hydroxy ketone functionality. The hydroxyl group can be further functionalized, for example, through esterification or etherification. The carbonyl group is susceptible to nucleophilic attack and can be used in various condensation reactions to form heterocyclic structures.

The compound should be stored in a cool, dry place away from strong oxidizing agents. Stability under normal laboratory conditions is expected to be good, though prolonged exposure to light and air should be avoided to prevent degradation.

Applications in Research and Drug Development

α-Hydroxy acetophenones are valuable building blocks in medicinal chemistry.[2] They serve as precursors for the synthesis of a wide range of biologically active compounds, including:

-

Antifungal Agents: The core structure can be elaborated to synthesize imidazole and triazole-based antifungal drugs.

-

Anticancer and Anti-inflammatory Agents: The α-hydroxy ketone moiety is a key pharmacophore in some classes of enzyme inhibitors.[7]

-

Heterocyclic Synthesis: It is a versatile starting material for the synthesis of various heterocyclic systems like oxazoles, imidazoles, and quinoxalines, which are prevalent in many pharmaceuticals.[3]

Figure 2: Potential applications of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[8]

The precursor, 2',4'-dichloroacetophenone, is classified as harmful if swallowed.[8] Similar hazards should be assumed for the hydroxylated derivative until specific data is available.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its synthesis from readily available starting materials is straightforward, proceeding through a stable bromo-intermediate. The presence of the dichlorophenyl ring and the α-hydroxy ketone functionality provides multiple points for further chemical modification, making it a highly attractive building block for the synthesis of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in organic and medicinal chemistry. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

-

PrepChem. Synthesis of α-hydroxy acetophenone. [Link]

-

Asian Journal of Chemistry. Efficient Synthesis of a-Hydroxyacetophenone via Microwave Irradiation of a-Bromoacetophenone from Acetophenone. 2015;27(9):3185-3187. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 587085, 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. [Link]

- Google Patents. Synthetic method of alpha-hydroxyacetophenone compound.

-

PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

-

PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-(2,4-dichlorophenyl)-. [Link]

-

PubMed. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. [Link]

-

PubMed Central. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21984867, 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one. [Link]

-

ResearchGate. Industrial production of acetophenone and its applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18783116, 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 29096, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, Environmentally Benign Protocol has been Developed for Rapid Synthesis of α-Bromoacetophenones. [Link]

-

The Good Scents Company. 2'-hydroxyacetophenone. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

Sources

- 1. CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound - Google Patents [patents.google.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 7. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Synthesis, Analysis, and Application

This guide provides a comprehensive technical overview of 1-(2,4-dichlorophenyl)-2-hydroxyethanone, a pivotal chemical intermediate in pharmaceutical development. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis protocols, analytical methodologies, and its significant role in the creation of modern therapeutics. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction and Significance

This compound, also known as 2',4'-dichloro-2-hydroxyacetophenone, is a substituted α-hydroxy ketone. Its significance in the pharmaceutical industry is primarily as a key building block and a known metabolite. The presence of a dichlorinated phenyl ring, a carbonyl group, and a primary alcohol functional group makes it a versatile precursor for more complex molecules.

Most notably, this compound is a critical intermediate in the synthesis of several azole antifungal agents. For instance, it is a precursor to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a key chiral intermediate for the synthesis of Luliconazole.[1][2] Furthermore, it is structurally related to metabolites of drugs like isoconazole, making its analytical determination crucial for metabolism and pharmacokinetic studies.[3][4]

Core Compound Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dichlorophenyl)-2-hydroxyethanone | [5] |

| Synonyms | 2',4'-Dichloro-2-hydroxyacetophenone, 2,4-Dichlorobenzoylcarbinol | [5] |

| CAS Number | 67829-04-3 | [5] |

| Molecular Formula | C₈H₆Cl₂O₂ | [5] |

| Molecular Weight | 205.04 g/mol | [5] |

Chemical Structure

The structure of this compound features a central ethanone core. The carbonyl carbon is bonded to a 2,4-dichlorophenyl group and a hydroxymethyl group (-CH₂OH).

Caption: General two-step synthesis workflow.

Detailed Experimental Protocol

This protocol describes the synthesis via α-bromination followed by hydrolysis.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

-

Rationale: The α-carbon of the ketone is acidic and can be readily halogenated. Bromine is a common and effective reagent for this transformation. The reaction is often carried out in a solvent like methanol or acetic acid.

-

Procedure:

-

Dissolve 1 mole of 2',4'-dichloroacetophenone in a suitable solvent (e.g., 500 mL of methanol) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 1 mole of bromine (Br₂) dropwise from the dropping funnel over 1-2 hours while maintaining the temperature. The disappearance of the bromine color indicates its consumption.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice-cold water (1 L) to precipitate the product.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone under vacuum.

-

Step 2: Hydrolysis to this compound

-

Rationale: The bromo-intermediate is an excellent substrate for Sₙ2 reactions. Hydrolysis, typically using a weak base like sodium bicarbonate or by reaction with water in a suitable solvent system, replaces the bromine atom with a hydroxyl group.

-

Procedure:

-

Suspend the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 mole) in a mixture of acetone (1 L) and water (500 mL).

-

Add sodium bicarbonate (NaHCO₃, 1.2 moles) in portions to the suspension.

-

Heat the mixture to reflux (around 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the acetone from the filtrate under reduced pressure.

-

The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a solvent system like ethanol/water or toluene to obtain pure this compound.

-

Structural Elucidation and Analytical Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Analytical Workflow Overview

Caption: Workflow for analytical characterization.

Spectroscopic Data Summary

The following tables summarize the expected data from key analytical techniques.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.8 (d) | Doublet | Aromatic H (position 6, ortho to C=O) |

| ~7.5 (d) | Doublet | Aromatic H (position 3, ortho to Cl) | |

| ~7.4 (dd) | Doublet of doublets | Aromatic H (position 5) | |

| ~4.8 (s) | Singlet | -CH₂- | |

| ~3.5 (br s) | Broad singlet | -OH | |

| ¹³C NMR | ~195 | - | C=O (Carbonyl) |

| ~138 | - | Aromatic C-Cl | |

| ~136 | - | Aromatic C-Cl | |

| ~132 | - | Aromatic C-H | |

| ~131 | - | Aromatic C-C=O | |

| ~130 | - | Aromatic C-H | |

| ~128 | - | Aromatic C-H | |

| ~68 | - | -CH₂OH |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1690 - 1670 | C=O stretch | Ketone (Aryl) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1100 - 1000 | C-O stretch | Alcohol |

| 850 - 750 | C-Cl stretch | Aryl Halide |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Notes |

| 204/206/208 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peaks showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| 173/175/177 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 175/177 | [C₇H₃Cl₂O]⁺ | Dichlorobenzoyl cation. |

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for determining the purity of the final product.

-

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is a moderately polar compound that can be well-retained and resolved on a C18 stationary phase using a polar mobile phase. UV detection is effective due to the presence of the chromophoric dichlorophenyl ketone system. [6]* Procedure:

-

Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh ~10 mg of the sample.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.

-

-

Analysis: Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

References

- PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information.

-

NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dichloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. National Library of Medicine. (n.d.). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one. National Center for Biotechnology Information.

-

NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0154724).

-

NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- PubChem. (n.d.). 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-2-diformylamino-. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.

- PubChem. (n.d.). CID 137449472 | C31H30Cl2FNO3. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- PubMed. (n.d.). Effects of the antifungal agents on oxidative drug metabolism: clinical relevance. National Center for Biotechnology Information.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036).

- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

- BenchChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.

- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

- ChemBK. (n.d.). Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-.

-

PubChem. (n.d.). 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- PubChem. (n.d.). 2,4'-Dichloroacetophenone. National Center for Biotechnology Information.

- BenchChem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.

-

PubChem. (n.d.). Isoconazole. National Center for Biotechnology Information. Retrieved from [Link]

- precisionFDA. (n.d.). ISOCONAZOLE. U.S. Food and Drug Administration.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells.

- ResearchGate. (n.d.). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S.

- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- PubMed. (n.d.). Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

-

PubMed. (n.d.). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzoa[7]nnulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (n.d.). 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-hydroxy-2H-chromen-2-one - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 2,4-Dichlorophenol(120-83-2)IR1.

- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoconazole | C18H14Cl4N2O | CID 3760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one | C8H6Cl2O2 | CID 18783116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone

This guide provides a comprehensive exploration of the synthetic pathways leading to 1-(2,4-dichlorophenyl)-2-hydroxyethanone, a key intermediate in the pharmaceutical industry. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound, an α-hydroxy ketone, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a precursor to several imidazole-based antifungal agents, including miconazole, econazole, and luliconazole.[1][2][3] The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final drug molecule, making the controlled synthesis of this intermediate a subject of considerable interest.

Part 1: Primary Synthesis Pathway - A Two-Step Approach

The most prevalent and industrially scalable method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of 1,3-dichlorobenzene followed by the hydrolysis of the resulting α-halo ketone.

Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The initial step is the electrophilic aromatic substitution of 1,3-dichlorobenzene with chloroacetyl chloride.[4] This reaction, a classic Friedel-Crafts acylation, is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[5][6][7]

Mechanism of Action:

The reaction is initiated by the formation of a highly electrophilic acylium ion.[8][9] The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion.[6] This potent electrophile is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring.[9] The directing effects of the two chlorine atoms on the benzene ring favor substitution at the position para to one chlorine and ortho to the other, leading to the desired 2,4-dichloro substitution pattern on the resulting ketone. The reaction is completed by the deprotonation of the intermediate arenium ion, which restores aromaticity and regenerates the catalyst.[5][9] However, the ketone product can form a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[5]

Experimental Protocol: Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

-

Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl gas) is charged with anhydrous aluminum chloride and 1,3-dichlorobenzene, which can also serve as the solvent.[10]

-

Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred mixture while maintaining a low temperature (typically 0-5 °C) using an ice bath to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 45-60°C for a specified period (e.g., 30 minutes to a few hours) to ensure the completion of the reaction.[10][11]

-

Work-up: The reaction mixture is cooled and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like n-hexane to yield colorless crystals.[10]

Step 2: Hydrolysis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The second step involves the conversion of the α-chloro ketone to the desired α-hydroxy ketone. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by a hydroxide ion.

Mechanism of Action:

This reaction proceeds via a nucleophilic substitution mechanism. The hydroxide ion (from an aqueous base) attacks the electrophilic carbon atom bearing the chlorine. The halogen atom is a good leaving group, facilitating its displacement to form the alcohol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: The 2-chloro-1-(2,4-dichlorophenyl)ethanone is dissolved in a suitable solvent mixture, such as aqueous methanol.[10]

-

Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added to the solution.[12] The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by techniques like Thin Layer Chromatography - TLC).

-

Work-up: The reaction mixture is neutralized with a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, washed with water and brine, and dried. The solvent is evaporated to yield the crude this compound, which can be purified by recrystallization.

Diagram of the Primary Synthesis Pathway

Caption: Primary two-step synthesis of this compound.

Part 2: Alternative Synthetic Strategies

While the two-step method is common, other pathways have been explored to synthesize α-hydroxy ketones.

Direct α-Hydroxylation of Ketones

An alternative approach involves the direct α-hydroxylation of 1-(2,4-dichlorophenyl)ethanone. This bypasses the need for a halogenated intermediate. One such method utilizes Oxone® and trifluoroacetic anhydride in the presence of a catalytic amount of iodobenzene.[13] This process achieves the hydroxylation at the α-position under mild, metal-free conditions.[13] The reaction is believed to proceed through an in-situ generated iodine(III) species which facilitates the hydroxylation.[13]

Biocatalytic Reduction of α-Keto Aldehydes

For the synthesis of enantiomerically pure (S)- or (R)-1-(2,4-dichlorophenyl)-2-hydroxyethanone, biocatalytic methods offer a green and highly selective alternative. These methods often involve the asymmetric reduction of a precursor ketone. For instance, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug luliconazole, can be prepared by the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using a ketoreductase enzyme.[2][14][15]

Data Summary

| Synthesis Step | Key Reagents | Typical Yield | Purity | Reference |

| Friedel-Crafts Acylation | 1,3-Dichlorobenzene, Chloroacetyl Chloride, AlCl₃ | ~95% | High after recrystallization | [10] |

| Hydrolysis of α-Chloro Ketone | 2-Chloro-1-(2,4-dichlorophenyl)ethanone, NaOH/KOH | Good | High after purification | [12] |

| Bioreduction to (S)-enantiomer | 2-Chloro-1-(2,4-dichlorophenyl)ethanone, Ketoreductase | >99% conv. | >99% enantiomeric excess (ee) | [15] |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.

-

Chloroacetyl Chloride: This substance is highly corrosive, toxic if inhaled or in contact with skin, and reacts violently with water.[16][17][18][19] It is also a lachrymator.[16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[16]

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with water, releasing heat and hydrogen chloride gas.[20] It should be handled in a dry environment.[20]

-

1,3-Dichlorobenzene: This compound is harmful and an environmental hazard.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][17][20]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the primary synthesis pathway.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of several important antifungal medications. While the Friedel-Crafts acylation followed by hydrolysis remains a robust and high-yielding route, ongoing research into alternative methods, particularly biocatalysis, offers promising avenues for more sustainable and stereoselective syntheses. A thorough understanding of the reaction mechanisms, experimental parameters, and safety precautions is essential for the successful and safe execution of these synthetic pathways in a research and development setting.

References

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Chen, C., Feng, X., Zhang, G., Zhao, Q., & Huang, G. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008(20), 3205-3208. DOI: 10.1055/s-0028-1083149

-

Friedel-Crafts Acylation - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 14, 2026, from [Link]

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (2020). Google Patents.

-

Wei, T.-Y., Tang, J.-W., Ni, G.-W., Wang, H.-Y., Yi, D., Zhang, F.-L., & Chen, S.-X. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 23(9), 1973-1980. Retrieved from [Link]

-

Development of an enzymatic process for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (n.d.). Retrieved January 14, 2026, from [Link]

-

Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (2019). ACS Publications. Retrieved from [Link]

-

Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Meneguzzo, E. (2009). Process for the preparation of aromatic alpha-hydroxy ketones. Retrieved from [Link]

- Process for the preparation of aromatic alpha-hydroxy ketones. (2009). Google Patents.

-

Swathy, K. J., Saranya, P. V., & Gopinathan, A. (n.d.). Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. ResearchGate. Retrieved from [Link]

-

Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - SciELO México. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. (2019). Retrieved from [Link]

-

Aluminum chloride. (2012). Retrieved from [Link]

-

Friedel-Crafts Acylation - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. (2021). ResearchGate. Retrieved from [Link]

- Method for producing miconazole nitrate on industrialized basis. (n.d.). Google Patents.

- Process for preparing alpha-halo-ketones. (n.d.). Google Patents.

-

friedel-crafts acylation of benzene. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]

- 4. CN101863832B - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]

- 13. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lobachemie.com [lobachemie.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. southwest.tn.edu [southwest.tn.edu]

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone and its Derivatives: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(2,4-dichlorophenyl)-2-hydroxyethanone and its closely related, industrially significant derivatives. Due to the limited availability of information on the parent compound, this document will focus on the synthesis, characterization, and application of its immediate precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, and its chiral reduction product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate in the synthesis of the antifungal agent Luliconazole.[1][2]

This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and analytical chemistry.

Introduction and Core Concepts

The parent compound, this compound, belongs to the family of α-hydroxy ketones, which are valuable building blocks in organic synthesis. The presence of the dichlorophenyl group significantly influences the reactivity and physicochemical properties of the molecule.

Physicochemical Properties

The properties of the key related compounds are summarized in the table below. These properties are essential for designing synthesis and purification protocols, as well as for understanding the compounds' behavior in various analytical methods.

| Property | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol |

| Molecular Formula | C₈H₅Cl₃O | C₈H₇Cl₃O |

| Molecular Weight | 223.49 g/mol | 225.50 g/mol |

| Appearance | White to off-white crystalline powder | Not explicitly stated, likely a solid or oil |

| Melting Point | 58-61 °C | Not available |

| Boiling Point | 288.6 °C at 760 mmHg | Not available |

| Flash Point | 155.2 °C | Not available |

| Solubility | Insoluble in water | Not explicitly stated, likely sparingly soluble in water |

Data compiled from various chemical supplier safety data sheets.

Synthesis and Manufacturing

The synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a prime example of a chemoenzymatic process, which combines traditional chemical synthesis with highly selective biocatalysis to achieve a desired stereochemical outcome.

Chemical Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone

The synthesis of the starting material, 2-chloro-1-(2,4-dichlorophenyl)ethanone, typically involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Biocatalytic Reduction to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is efficiently carried out using a carbonyl reductase.[2] This enzymatic approach offers high enantioselectivity, leading to the desired (S)-enantiomer with an enantiomeric excess (ee) of over 99%.[1]

A notable example is the use of a recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri.[1] The reaction is typically performed in a buffered aqueous solution with a co-solvent like isopropanol, which also serves as a sacrificial reductant for cofactor regeneration (NADP⁺ to NADPH).

Experimental Protocol: Enzymatic Reduction

-

Reaction Setup: A buffered solution (e.g., phosphate buffer, pH 6.0-8.0) is prepared.[2]

-

Addition of Reactants: 2-chloro-1-(2,4-dichlorophenyl)ethanone is added to the buffer, with final concentrations ranging from 100-300 g/L.[2]

-

Enzyme and Cofactor: The carbonyl reductase (e.g., from Lactobacillus kefiri) and a catalytic amount of the cofactor (NADP⁺) are introduced.[1][2]

-

Co-solvent: Isopropanol is added (5-30% v/v) to aid in substrate solubility and cofactor regeneration.[2]

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (20-40 °C) with agitation for 5-24 hours.[2]

-

Work-up and Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated to yield the crude product, which can be further purified by chromatography if necessary.

Caption: Biocatalytic reduction to the (S)-enantiomer.

Analytical Characterization

The purity and identity of this compound derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for monitoring the progress of the synthesis and for determining the purity and enantiomeric excess of the final product.

Protocol: Chiral HPLC Analysis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol [2]

-

Column: CHIRALPAK IA-3 (250 x 4.6 mm, 5 µm)[2]

-

Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid[2]

-

Flow Rate: 1.0 mL/min[2]

-

Detection: UV at 210 nm[2]

-

Column Temperature: 30 °C[2]

-

Sample Preparation: The sample is dissolved in ethanol at a concentration of 10 mg/mL.[2]

This method allows for the separation of the (R) and (S) enantiomers, enabling the accurate determination of the enantiomeric excess.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the target compound and to identify any impurities.

Applications in Drug Development

The primary application of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is as a key intermediate in the synthesis of Luliconazole, a topical antifungal agent.[1][2] The specific stereochemistry of the alcohol is crucial for the biological activity of the final drug product.

Safety and Handling

Working with chlorinated organic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Handle these compounds in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[3]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

-

References

-

PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

A Spectroscopic Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Elucidating Structure Through NMR, IR, and MS

This technical guide provides an in-depth analysis of the spectroscopic data for the α-hydroxy ketone, 1-(2,4-dichlorophenyl)-2-hydroxyethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing a framework for deductive structural elucidation.

Introduction

This compound is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. As an α-hydroxy ketone, it possesses two key functional groups—a carbonyl and a hydroxyl group—on adjacent carbon atoms, which impart distinct chemical reactivity and spectroscopic characteristics.[1] Accurate characterization of this molecule is paramount for its application in various synthetic pathways, including its role as a potential intermediate in the synthesis of pharmacologically active compounds. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the chemical shifts of the aromatic protons, leading to a complex splitting pattern in the downfield region of the spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-6' |

| ~7.5 | d | 1H | H-3' |

| ~7.4 | dd | 1H | H-5' |

| ~4.8 | s | 2H | -CH₂- |

| ~3.5 | br s | 1H | -OH |

Causality Behind Assignments:

-

Aromatic Protons (H-3', H-5', H-6'): The protons on the dichlorophenyl ring are deshielded and appear in the aromatic region (~7.4-7.8 ppm). The proton at the H-6' position is expected to be the most downfield due to the ortho proximity to the electron-withdrawing carbonyl group. The splitting pattern will be complex due to spin-spin coupling between the adjacent aromatic protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and hydroxyl groups are expected to appear as a singlet around 4.8 ppm. The adjacent hydroxyl proton does not typically cause splitting due to rapid proton exchange.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. It is expected to appear as a broad singlet around 3.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~138 | C-Cl (C-2' or C-4') |

| ~137 | C-Cl (C-4' or C-2') |

| ~133 | C-1' |

| ~131 | C-H (Aromatic) |

| ~130 | C-H (Aromatic) |

| ~127 | C-H (Aromatic) |

| ~68 | -CH₂-OH |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm for aromatic ketones.[2]

-

Aromatic Carbons: The carbons of the dichlorophenyl ring will appear in the range of 127-138 ppm. The carbons directly attached to the chlorine atoms (C-2' and C-4') will be shifted downfield.

-

Methylene Carbon (-CH₂-OH): The carbon of the methylene group, being attached to an oxygen atom, will be found in the range of 65-70 ppm.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Spectrum: Lower the ATR anvil to press the sample against the crystal and record the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed picture of its molecular structure. By understanding the fundamental principles behind how a molecule's structure influences its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer, researchers can confidently identify and characterize this and other novel compounds. The data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of halogenated aromatic compounds.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 587085, 1-(4-Chlorophenyl)-2-hydroxyethan-1-one". PubChem. [Link]

-

NIST. Ethanone, 1-(2-hydroxyphenyl)-. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13453357, (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone". PubChem. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11100, Furoin". PubChem. [Link]

-

NIST. Ethanone, 1-(2-chlorophenyl)-. [Link]

-

Chemistry LibreTexts. 9.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]

-

Wikipedia. Hydroxy ketone. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)-. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724503, 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one". PubChem. [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)-. [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

Sources

1-(2,4-Dichlorophenyl)-2-hydroxyethanone: A Versatile Scaffold for Antimicrobial Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dichlorophenyl)-2-hydroxyethanone is an α-hydroxyketone that, while not extensively studied for its direct biological effects, represents a highly valuable and versatile starting material for chemical synthesis. Its structure, featuring a reactive hydroxyethanone group and a lipophilic dichlorophenyl moiety, makes it a key precursor for developing novel therapeutic agents, particularly in the realm of antimicrobial and antifungal drug discovery. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and outlines detailed protocols for leveraging this compound in research and development workflows. We will explore its pivotal role in the synthesis of potent azole antifungals and other bioactive heterocyclic systems, offering field-proven insights into experimental design and future research trajectories.

Core Compound Analysis: Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of this compound is the first step in unlocking its synthetic potential. The presence of the dichlorinated phenyl ring significantly influences its solubility and electronic properties, often enhancing the lipophilicity of its derivatives, which can be crucial for penetrating microbial cell membranes.

Physicochemical Data

The key properties of the core compound are summarized below. This data is essential for planning synthetic reactions, including solvent selection and purification strategies.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₆Cl₂O₂ | PubChem |

| Molecular Weight | 205.04 g/mol | PubChem |

| CAS Number | 27993-56-2 (related structures) | |

| Appearance | Typically a solid at room temperature | General Chemical Knowledge |

| Key Features | α-hydroxyketone, dichlorinated aromatic ring | Structural Analysis |

Retrosynthetic Analysis and Recommended Synthesis Protocol

The synthesis of this compound can be approached through several established organic chemistry routes. A common and reliable method involves the hydroxylation of a corresponding acetophenone precursor.

Causality in Synthesis: The choice of a Friedel-Crafts acylation followed by α-bromination and subsequent hydrolysis is a robust, multi-step pathway that offers high control over the final product. The initial acylation establishes the core dichlorophenyl ethanone structure. The subsequent α-bromination is a standard method for introducing a leaving group adjacent to the carbonyl, which can then be readily displaced by a hydroxide ion in an Sₙ2 reaction to yield the desired α-hydroxyketone.

Potential Research Application: A Gateway to Bioactive Molecules

The primary research application of this compound is its function as a strategic synthetic intermediate. Its chemical architecture is a cornerstone for building more complex molecules with significant biological activity.

dot

Caption: High-level workflow from the core scaffold to lead compound identification.

Keystone Application: Synthesis of Azole Antifungal Agents

The most significant application of this scaffold is in the synthesis of azole antifungal drugs. Many potent antifungal agents, such as Miconazole and Sertaconazole, contain the 1-(2,4-dichlorophenyl)-ethanol moiety linked to an imidazole or other azole ring.[1] The α-hydroxyketone is an ideal precursor for constructing these molecules.

Mechanism of Action Insight: Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4][5][6] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] By blocking this pathway, azoles disrupt membrane integrity, leading to fungistatic or, at high concentrations, fungicidal effects. The 2,4-dichlorophenyl group plays a crucial role by mimicking the lipophilic side chain of the natural substrate (lanosterol), thereby ensuring high binding affinity to the enzyme's active site.

dot

Caption: Inhibition of ergosterol synthesis by azole antifungals.

Expanding Horizons: Synthesis of Novel Antibacterial Agents

Beyond antifungals, the this compound core can be used to synthesize other classes of antimicrobials. Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogues are known to possess a wide range of biological activities, including antibacterial effects.[7][8][9]

Synthetic Rationale: The α-hydroxyketone can be readily oxidized to the corresponding α-diketone, which is a versatile precursor for various condensation reactions. Alternatively, the ketone can undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The presence of the dichlorophenyl ring can enhance the antibacterial potency of the resulting chalcone derivatives.[8]

Agrochemical and Broader Medicinal Chemistry Applications

The 2,4-dichlorophenyl motif is prevalent in many commercially successful herbicides and pesticides. Therefore, derivatives of this compound are logical candidates for screening in agrochemical discovery programs. Furthermore, in medicinal chemistry, this scaffold serves as an excellent building block for creating libraries of compounds for high-throughput screening against various biological targets, enabling robust structure-activity relationship (SAR) studies.

Experimental Protocols for Bioactivity Screening

To validate the potential of novel derivatives synthesized from the core compound, standardized and reproducible bioactivity assays are essential. The following protocols provide a self-validating framework for assessing antifungal and antibacterial efficacy.

Protocol: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology for yeast susceptibility testing. It determines the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible fungal growth.

Objective: To determine the MIC of synthesized compounds against pathogenic yeast strains (e.g., Candida albicans, Cryptococcus neoformans).

Materials:

-

Synthesized test compounds, dissolved in DMSO (10 mg/mL stock).

-

Positive control antifungal (e.g., Fluconazole).

-

Sterile 96-well flat-bottom microtiter plates.

-

RPMI-1640 medium buffered with MOPS to pH 7.0.

-

Yeast strains (e.g., C. albicans ATCC 90028).

-

Spectrophotometer.

-

Incubator (35°C).

Methodology:

-

Inoculum Preparation:

-

Culture yeast on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution Series:

-

Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared yeast inoculum to wells 1 through 11. This halves the drug concentration to the final test concentrations and achieves the target inoculum density.

-

Add 100 µL of RPMI-1640 (without inoculum) to well 12.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% reduction) of growth compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm.

-

Data Interpretation: Lower MIC values indicate higher antifungal potency. The results can be used to compare the efficacy of different derivatives and establish SAR.

| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| Derivative A | 4 | 8 |

| Derivative B | 16 | 32 |

| Fluconazole | 1 | 4 |

| Growth Control | >64 | >64 |

Protocol: Antibacterial Screening (Broth Microdilution)

This protocol follows a similar principle to the antifungal assay and is used to determine the MIC of compounds against bacterial strains.

Objective: To determine the MIC of synthesized compounds against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Synthesized test compounds in DMSO.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Sterile 96-well plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., S. aureus ATCC 29213).

Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: Perform a 2-fold serial dilution of the test compounds in the 96-well plate as described in the antifungal protocol, using CAMHB as the diluent.

-

Inoculation and Incubation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound. Incubate at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Future Directions and Conclusion

This compound is a compound of significant strategic value for researchers in medicinal chemistry and drug discovery. While its intrinsic bioactivity is underexplored, its true potential is realized when it is utilized as a foundational scaffold for generating novel, more complex molecules.

Future research should focus on:

-

Combinatorial Synthesis: Creating large libraries of derivatives by reacting the α-hydroxyketone with diverse heterocyclic precursors to explore a wider chemical space.

-

Mechanism of Action Studies: For any identified "hit" compounds, elucidating the precise molecular target and mechanism of action is crucial for further development.

-

Broad-Spectrum Bioactivity: Screening derivatives against a wider range of targets, including viruses, parasites, and cancer cell lines, to uncover new therapeutic applications.

-

In-Vivo Efficacy: Advancing the most promising in-vitro hits into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

StudySmarter. (2023). Azole: Antifungal Drugs, Mechanism of Action. Retrieved from [Link]

- Silva, T. M. S., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Applied Pharmaceutical Science.

-

EBSCO. Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]

- GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences.

- Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

-

Life Worldwide. Azole antifungals. Retrieved from [Link]

-

Slideshare. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Retrieved from [Link]

- Mustikasari, K., et al. (2020). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. EDP Sciences.

-

Semantic Scholar. Chalcone derivatives and their antibacterial activities: Current development. Retrieved from [Link]

- Tran, T. D., et al. (2012).

-

Pharmacy Freak. (2025). Mechanism of Action of Azole Antifungal. Retrieved from [Link]

- Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.

- Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.

- D'Haeze, W., et al. (2021).

-

ResearchGate. (2018). In vitro antifungal susceptibility testing. Retrieved from [Link]

- Al-Majid, A. M., et al. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

- Raga, M. M., et al. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittelforschung.

-

ResearchGate. Synthesis of new α‐hydroxy ketones by intramolecular benzoin condensation. Retrieved from [Link]

- Gröger, H., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing.

-

OuluREPO. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]

- Av-Gay, Y., et al. (2011). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs.

- Frontiers. (2022).

- Dyer, R. L., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry.

- Google Patents. (2016). Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.

Sources

- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 2. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 3. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 8. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone studies

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-hydroxyethanone: Synthesis, Characterization, and Applications

Abstract

This compound and its precursors are pivotal intermediates in the synthesis of various high-value pharmaceutical compounds, most notably potent antifungal agents. This technical guide provides a comprehensive literature review of the studies surrounding this compound, tailored for researchers, scientists, and drug development professionals. It delves into the core aspects of its synthesis, with a particular focus on advanced chemoenzymatic methods that offer high stereoselectivity. Furthermore, this guide details analytical methodologies for characterization, explores the compound's biological significance as a building block for antifungal drugs, and reviews the landscape of its derivatives and their expanding pharmacological activities. Safety and toxicological considerations based on related chemical structures are also discussed. The document is structured to provide both foundational knowledge and field-proven insights, explaining the causality behind experimental choices to support robust and reproducible research and development.

Introduction and Strategic Importance

This compound, an α-hydroxy ketone, is a member of the acetophenone family of organic compounds. While acetophenones are found naturally in various plants and fungi and exhibit a wide range of biological activities including cytotoxic, antimicrobial, and antioxidant effects, the strategic value of this specific dichlorinated derivative lies in its role as a key chiral intermediate.[1] Its structure is particularly crucial for the synthesis of complex active pharmaceutical ingredients (APIs).

The primary driver for research into this molecule is its function as a precursor to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate required for the synthesis of the antifungal drug Luliconazole.[2][3] Luliconazole is a topical imidazole antifungal agent used to treat dermatophyte infections. The stereochemistry of the final product is critical for its efficacy, which places significant emphasis on the methods used to synthesize its precursors with high enantiomeric purity. This guide will explore the evolution of these synthetic methods from traditional chemical routes to more efficient and environmentally benign biocatalytic processes.

Physicochemical Properties

| Property | 1-(4-chlorophenyl)-2-hydroxyethanone[4] | 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one[5] | This compound (Predicted) |

| Molecular Formula | C₈H₇ClO₂ | C₈H₆Cl₂O₂ | C₈H₆Cl₂O₂ |

| Molecular Weight | 170.59 g/mol | 205.03 g/mol | 205.03 g/mol |

| XLogP3 | 1.7 | 2.2 | ~2.2-2.5 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 2 | 2 | 2 |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų |

| CAS Number | 27993-56-2 | 67829-04-3 | N/A |

Note: Values for the target compound are predicted based on isomeric data. XLogP3, a measure of lipophilicity, is critical for predicting absorption and membrane permeability in drug development.

Synthesis and Manufacturing

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of pharmaceutical manufacturing. The precursor to the title compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is the typical starting material for producing the key intermediate for Luliconazole.

Chemical Synthesis Challenges